Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate
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Overview
Description
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodine atom and the ester functional group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
The synthesis of Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by further functionalization steps . . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Cycloaddition Reactions: The pyrazolo[1,5-A]pyridine core can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It can be used in the preparation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. The iodine atom and ester group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The pyrazolo[1,5-A]pyridine core can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[1,5-A]pyrazines: These compounds have a similar bicyclic structure but with different nitrogen positions, affecting their reactivity and applications.
Biological Activity
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a fused pyrazole and pyridine ring system with an iodine substituent, which significantly influences its chemical reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C9H11IN2O2
- Molecular Weight : 306.1 g/mol
- IUPAC Name : this compound
The unique structural properties of this compound contribute to its promising biological activities. The presence of the iodine atom enhances lipophilicity and alters the interaction profiles with various biological targets, such as enzymes and receptors.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against a range of pathogens, suggesting its potential as an antimicrobial agent in medicinal chemistry .
Anticancer Potential
The compound's ability to modulate enzyme activity and influence cellular pathways positions it as a candidate for anticancer research. Pyrazole derivatives have been recognized for their role in targeting specific cancer-related pathways. For instance, related pyrazole compounds have demonstrated inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR .
In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives exhibited cytotoxic effects when used in combination with doxorubicin. This suggests that this compound could similarly enhance therapeutic efficacy against resistant cancer types when combined with existing treatments .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. This compound may possess similar effects due to its structural characteristics that allow interaction with inflammatory pathways .
The mechanism of action for this compound involves its binding to specific molecular targets within cells. This binding can modulate the activity of enzymes or receptors involved in various biological processes. The exact pathways affected by this compound are still under investigation but are critical for understanding its potential therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound in relation to other compounds in the same class, the following table summarizes key differences:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 3-Iodo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Iodine substituent | Enhanced lipophilicity and biological activity |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Lacks iodine substituent | Basic scaffold without halogen influence |
3-Bromo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Contains bromine instead of iodine | Different reactivity profile |
Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Ethyl ester instead of methyl | Variation in solubility affecting bioavailability |
This table illustrates how the iodine substituent in this compound significantly alters its reactivity and potential biological activities compared to related compounds.
Properties
CAS No. |
1448862-62-1 |
---|---|
Molecular Formula |
C9H11IN2O2 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H11IN2O2/c1-14-9(13)8-7(10)6-4-2-3-5-12(6)11-8/h2-5H2,1H3 |
InChI Key |
LIAHUVZHAFIPRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCCCC2=C1I |
Origin of Product |
United States |
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